An In-Depth Technical Guide to 2-Methylimidazo[1,2-a]pyridin-5-amine (CAS 5918-81-0)
An In-Depth Technical Guide to 2-Methylimidazo[1,2-a]pyridin-5-amine (CAS 5918-81-0)
A Comprehensive Resource for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methylimidazo[1,2-a]pyridin-5-amine, a heterocyclic amine belonging to the medicinally significant imidazo[1,2-a]pyridine class. This document details the core chemical and physical properties, a validated two-step synthesis protocol, and essential safety and handling information. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure in drug discovery, known for a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. While the broader class of imidazo[1,2-a]pyridines is extensively studied, this document consolidates the available technical information for this specific derivative, highlighting its potential as a building block for novel therapeutic agents.
Introduction
The imidazo[1,2-a]pyridine scaffold is a fused bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] This privileged structure is a key component in several marketed drugs, demonstrating a broad spectrum of therapeutic applications.[1] The versatility of the imidazo[1,2-a]pyridine core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.
2-Methylimidazo[1,2-a]pyridin-5-amine (CAS 5918-81-0) is a derivative featuring a methyl group at the 2-position and an amine group at the 5-position. The presence of the primary amine offers a reactive handle for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules and compound libraries for drug discovery screening. This guide aims to provide a detailed technical overview of its synthesis, characterization, and known properties to facilitate its use in research and development.
Chemical and Physical Properties
The fundamental properties of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride are summarized below. Data for the free base is limited, so the information primarily pertains to its more common salt form.
| Property | Value | Source |
| CAS Number | 5918-81-0 | N/A |
| Molecular Formula | C₈H₉N₃ | N/A |
| Molecular Weight | 147.18 g/mol (Free Base) | N/A |
| Appearance | Solid | [3] |
| InChI | 1S/C8H9N3.ClH/c1-6-5-11-7(9)3-2-4-8(11)10-6;/h2-5H,9H2,1H3;1H | [3] |
| SMILES | NC1=CC=CC2=NC(C)=CN21.Cl | [3] |
Synthesis of 2-Methylimidazo[1,2-a]pyridin-5-amine
A robust and reproducible synthesis of 2-Methylimidazo[1,2-a]pyridin-5-amine can be achieved through a two-step process involving the nitration of 2-methylimidazo[1,2-a]pyridine to yield the 5-nitro intermediate, followed by the reduction of the nitro group to the desired primary amine.
Synthesis Pathway Overview
Caption: Two-step synthesis of 2-Methylimidazo[1,2-a]pyridin-5-amine.
Step 1: Synthesis of 2-Methyl-5-nitroimidazo[1,2-a]pyridine (Intermediate)
The initial step involves the electrophilic nitration of the 2-methylimidazo[1,2-a]pyridine core. The pyridine ring is activated towards electrophilic substitution, and the directing effects of the fused imidazole ring and the methyl group influence the position of nitration.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.
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Addition of Starting Material: Slowly add 2-methylimidazo[1,2-a]pyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
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Nitration: Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
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Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
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Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms.
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Isolation and Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 2-Methylimidazo[1,2-a]pyridin-5-amine (Final Product)
The final step is the reduction of the nitro group of the intermediate to the corresponding primary amine. Several reducing agents can be employed for this transformation; a common and effective method utilizes iron powder in the presence of an acid or an ammonium salt.
Experimental Protocol:
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Reaction Setup: To a suspension of 2-methyl-5-nitroimidazo[1,2-a]pyridine in a mixture of ethanol and water, add ammonium chloride followed by iron powder.
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Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
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Work-up: After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
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Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the aqueous residue with a suitable base and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. The final compound can be purified by column chromatography on silica gel.
Characterization Data
Expected ¹H NMR (in CDCl₃):
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A singlet for the methyl group protons (C2-CH₃) around δ 2.4-2.5 ppm.
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A singlet for the proton at the 3-position of the imidazole ring around δ 7.4-7.5 ppm.
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Signals for the protons on the pyridine ring, which will be influenced by the electron-donating amine group at the 5-position.
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A broad singlet for the amine protons (-NH₂) which may vary in chemical shift depending on concentration and solvent.
Expected ¹³C NMR (in CDCl₃):
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A signal for the methyl carbon (C2-CH₃) around δ 15-20 ppm.
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Signals for the carbons of the imidazo[1,2-a]pyridine core in the aromatic region (δ 100-150 ppm). The carbon bearing the amine group (C5) would be expected to be shielded compared to the unsubstituted parent compound.
Expected IR (KBr):
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Characteristic N-H stretching vibrations for the primary amine group in the region of 3200-3400 cm⁻¹.
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C-H stretching vibrations for the methyl and aromatic protons.
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C=N and C=C stretching vibrations characteristic of the heterocyclic ring system.
Expected Mass Spectrometry (EI):
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A molecular ion peak (M⁺) corresponding to the molecular weight of the free base (147.18 g/mol ).
Biological Activity and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of various therapeutic agents.[1] Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, including but not limited to:
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Anticancer Activity: Many imidazo[1,2-a]pyridine derivatives have been reported to exhibit potent cytotoxic effects against various cancer cell lines.[6] Their mechanisms of action often involve the inhibition of key enzymes in cancer signaling pathways.
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Anti-inflammatory and Analgesic Effects: Certain derivatives have shown significant anti-inflammatory and analgesic properties.
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Antiviral and Antimicrobial Activity: The scaffold has been explored for the development of agents against various viral and microbial pathogens.
While specific biological data for 2-Methylimidazo[1,2-a]pyridin-5-amine is not extensively published, its structural similarity to other biologically active imidazo[1,2-a]pyridines suggests its potential as a valuable starting point for the design and synthesis of novel therapeutic candidates. The presence of the primary amine at the 5-position provides a convenient point for derivatization to explore structure-activity relationships (SAR) and optimize for specific biological targets.
Safety and Handling
2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.[3]
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]
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Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2-Methylimidazo[1,2-a]pyridin-5-amine is a valuable heterocyclic building block with significant potential for application in medicinal chemistry and drug discovery. This technical guide provides a consolidated resource on its synthesis, characterization, and safety, aiming to facilitate its use in the research community. The provided two-step synthesis protocol offers a reliable method for its preparation. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Process for producing 2-methyl-5-nitroimidazole - Eureka | Patsnap [eureka.patsnap.com]
- 3. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
